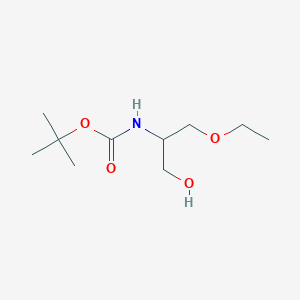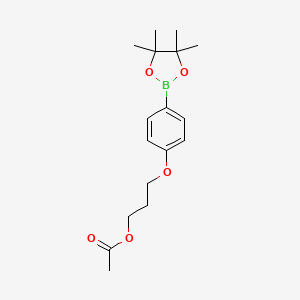
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,3-Dimethoxy-2,5-dimethoxyphenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylprop-2-en-1-ones. It is a colorless solid with a molecular formula of C14H16O4. This compound has been studied for its potential applications in several areas, including synthesis methodology, scientific research, pharmacology, and biochemistry.
科学的研究の応用
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one has been studied for its potential applications in several areas of scientific research. For example, it has been used as a starting material in the synthesis of various polycyclic aromatic compounds, such as quinolines and naphthalenes. It has also been used as a model compound for the study of the reactivity of polycyclic aromatic compounds. Additionally, it has been studied for its potential applications in the synthesis of various pharmaceuticals, such as antifungal agents and non-steroidal anti-inflammatory drugs.
作用機序
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as a proton donor, meaning that it can donate a proton to a target molecule and thus initiate a reaction. Additionally, it has been suggested that the compound may act as an electron donor, meaning that it can donate electrons to a target molecule and thus initiate a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one have not yet been fully elucidated. However, it has been suggested that the compound may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been suggested that the compound may act as an antioxidant, meaning that it can scavenge free radicals and thus protect cells from oxidative damage.
実験室実験の利点と制限
The use of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize, making it a useful starting material for the synthesis of various polycyclic aromatic compounds. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is relatively expensive, making it cost-prohibitive for some experiments. Furthermore, the compound has not yet been extensively studied, making it difficult to predict its effects in certain contexts.
将来の方向性
Given the potential applications of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one, there are several potential future directions for research. For example, further studies could be conducted to elucidate the mechanism of action of the compound and to determine its potential biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential applications of the compound in the synthesis of various pharmaceuticals. Finally, further studies could be conducted to optimize the synthesis of the compound and to reduce its cost.
合成法
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with dimethyl sulfate in the presence of a base, such as potassium carbonate, to form 3-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. The second step involves the oxidation of the compound with iodine in the presence of a base, such as sodium hydroxide, to form the desired 2,3-dimethoxy-2,5-dimethoxyphenylprop-2-en-1-one.
特性
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-9-11-17(22-2)15(12-14)16(20)10-8-13-6-5-7-18(23-3)19(13)24-4/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAUFDDOYNISH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)


